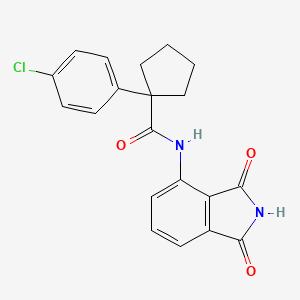

1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(1,3-dioxoisoindol-4-yl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O3/c21-13-8-6-12(7-9-13)20(10-1-2-11-20)19(26)22-15-5-3-4-14-16(15)18(25)23-17(14)24/h3-9H,1-2,10-11H2,(H,22,26)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSMSAJUVSPBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=C3C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dioxoisoindolinyl Moiety: This step involves the reaction of phthalic anhydride with an amine to form the dioxoisoindolinyl structure.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.

Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-2-yl)cyclopentanecarboxamide: Similar structure but with a different position of the dioxoisoindolinyl group.

1-(4-bromophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H16ClN2O3

- Molecular Weight : 348.79 g/mol

- IUPAC Name : 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide

The biological activity of 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, it may act as a modulator of PARP (poly ADP-ribose polymerase) activity, which is crucial for DNA repair mechanisms in cells .

- Impact on Cell Signaling Pathways : It has been reported to influence signaling pathways related to apoptosis and cell survival. Specifically, its interaction with proteins involved in apoptosis regulation suggests a potential role in cancer therapy .

Biological Activity and Therapeutic Potential

Research indicates that 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- Case Study 1 : In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through caspase activation .

- Case Study 2 : Animal models have shown that administration of this compound leads to a decrease in tumor size and weight, suggesting its efficacy in inhibiting tumor growth .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens.

- Table 1: Antimicrobial Activity against Different Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Pharmacokinetics

Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential:

- Absorption : The compound demonstrates good absorption characteristics with a high probability of human intestinal absorption.

- Distribution : It can cross the blood-brain barrier, which may be beneficial for treating central nervous system disorders .

Toxicity Profile

While promising, the toxicity profile of the compound needs careful consideration. Preliminary studies indicate moderate toxicity levels; however, further research is needed to fully understand its safety in clinical applications.

Q & A

Basic: What are the key synthetic pathways for 1-(4-chlorophenyl)-N-(1,3-dioxoisoindolin-4-yl)cyclopentanecarboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with cyclopentanecarboxylic acid derivatives. Key steps include:

- Coupling reactions between cyclopentanecarboxylic acid derivatives and amine-containing moieties (e.g., 1,3-dioxoisoindolin-4-amine) using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalysts such as DMAP .

- Solvent selection (e.g., dichloromethane, DMF) impacts reaction efficiency; polar aprotic solvents enhance nucleophilicity in substitution reactions .

- Temperature control (e.g., 0–25°C for amide bond formation) minimizes side reactions.

Yields are optimized via thin-layer chromatography (TLC) monitoring and purification by column chromatography .

Basic: Which analytical techniques are critical for characterizing the compound's purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and cyclopentane ring conformation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for pharmacological studies) .

- X-ray Diffraction (PXRD): Resolves crystallinity and polymorphic forms, critical for solubility studies .

Advanced: How does the chlorophenyl moiety influence the compound's interaction with biological targets compared to fluorophenyl analogs?

Methodological Answer:

The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding affinity. Comparative studies with fluorophenyl analogs show:

- Increased potency in chlorophenyl derivatives due to stronger halogen bonding with residues like histidine or asparagine in enzyme active sites .

- SAR analysis via molecular docking reveals chlorine’s van der Waals radius (1.8 Å) optimizes steric fit in hydrophobic pockets, whereas fluorine’s smaller radius (1.47 Å) may reduce affinity .

Experimental validation requires surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Advanced: What strategies address discrepancies in reported biological activities across different studies?

Methodological Answer:

Contradictions often arise from:

- Assay variability: Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Solubility limitations: Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to ensure consistent bioavailability .

- Target selectivity profiling: Employ kinase panels or proteome-wide affinity capture to rule off-target effects .

Meta-analyses of dose-response curves (e.g., IC50 values) and statistical rigor (e.g., ANOVA with post-hoc tests) mitigate variability .

Advanced: How can computational modeling predict the compound's binding affinity, and what validation methods are recommended?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases, GPCRs). Chlorophenyl’s halogen bonding is prioritized in scoring functions .

- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- Validation: Compare computational ΔG values with experimental SPR or ITC data. A correlation coefficient (R²) >0.7 indicates predictive reliability .

Advanced: What are the challenges in determining solubility, and how can they be methodologically addressed?

Methodological Answer:

- Low aqueous solubility is common due to the hydrophobic cyclopentane and aromatic moieties. Strategies include:

- pH-solubility profiling: Test solubility in buffers (pH 1.2–6.8) to identify ionizable groups .

- Co-solvency: Use PEG 400 or cyclodextrins to enhance dissolution .

- Thermodynamic solubility assays: Shake-flask method with HPLC quantification .

- Nanoparticle formulation: Reduce particle size to <200 nm via wet milling or precipitation .

Advanced: How do reaction conditions in multi-step synthesis impact stereochemical outcomes?

Methodological Answer:

- Stereoselectivity in cyclopentane ring formation is influenced by:

- Catalysts: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP complexes .

- Temperature: Lower temps (−78°C) favor kinetic control, preserving stereochemistry in intermediates .

- Solvent polarity: Non-polar solvents (e.g., toluene) stabilize transition states in ring-closing metathesis .

Post-synthesis, chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (>90% required for pharmacological studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.